2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes a cyclohexyl ring with two ketone groups, an ethyl chain, and an isoindole dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with β-benzoylacrylic acid under Michael reaction conditions . The reaction is carried out in ethanol in the presence of an alkali catalyst, such as sodium ethoxide, to form the desired adduct . The reaction mixture is then neutralized with acetic acid and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as primary amines (e.g., methylamine, p-toluidine) are used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary products are alcohols.
Substitution: Products include various substituted isoindole derivatives, such as quinoline and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-4-OXO-4-PHENYLBUTANOIC ACID: This compound shares a similar cyclohexyl ring structure with ketone groups but differs in its side chains and functional groups.
3-ACETYL-2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1-PHENYLPENTANEDIONE-1,4: Another similar compound with a different arrangement of functional groups and side chains.
Uniqueness
2-(2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a cyclohexyl ring with an isoindole dione moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for various synthetic applications .
Eigenschaften
Molekularformel |
C18H19NO4 |
---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
2-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19NO4/c1-18(2)9-14(20)13(15(21)10-18)7-8-19-16(22)11-5-3-4-6-12(11)17(19)23/h3-6,13H,7-10H2,1-2H3 |
InChI-Schlüssel |
QNHSSHQZGOFLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.